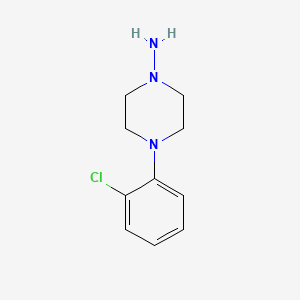
(S)-3-Hydroxy-2-(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-stearoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, specifically a phospholipid with the chemical formula C26H54NO7P. It is characterized by the presence of a stearoyl (octadecanoyl) group at the second position of the glycerol backbone . This compound is a significant component of biological membranes and plays a crucial role in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
2-stearoyl-sn-glycero-3-phosphocholine can be synthesized through the acylation of lysophosphatidylcholine with stearoyl chloride or stearic anhydride . The reaction typically involves the use of a base such as pyridine to facilitate the acylation process. The reaction conditions often include maintaining a low temperature to prevent unwanted side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of 2-stearoyl-sn-glycero-3-phosphocholine involves the enzymatic acylation of lysophosphatidylcholine using lipases. This method is preferred due to its specificity and efficiency . The process is carried out in a bioreactor under controlled conditions of temperature and pH to optimize the enzyme activity and product yield .
化学反应分析
Types of Reactions
2-stearoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Hydrolysis: Catalyzed by phospholipases, this reaction results in the formation of lysophosphatidylcholine and free fatty acids.
Substitution: The stearoyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.
Substitution: Transesterification reactions often use alcohols and acid catalysts.
Major Products Formed
Oxidation: Hydroperoxides and other oxidative derivatives.
Hydrolysis: Lysophosphatidylcholine and stearic acid.
Substitution: Various acyl-substituted phosphatidylcholines.
科学研究应用
2-stearoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Plays a role in cell signaling and membrane structure studies.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
作用机制
2-stearoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into biological membranes. It influences membrane fluidity and permeability, which in turn affects various cellular processes . The compound interacts with membrane proteins and other lipids, modulating their function and activity . It also participates in signaling pathways by serving as a substrate for enzymes like phospholipases .
相似化合物的比较
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphocholine: Similar structure but with two stearoyl groups.
1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains one stearoyl and one oleoyl group.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains one palmitoyl and one oleoyl group.
Uniqueness
2-stearoyl-sn-glycero-3-phosphocholine is unique due to its specific acylation at the second position, which imparts distinct biophysical properties to the membranes it incorporates into . This specificity allows it to play unique roles in membrane dynamics and cellular signaling compared to other phosphatidylcholines .
属性
分子式 |
C26H54NO7P |
|---|---|
分子量 |
523.7 g/mol |
IUPAC 名称 |
[(2S)-3-hydroxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m0/s1 |
InChI 键 |
IQGPMZRCLCCXAG-VWLOTQADSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)




![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)

![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
